molecular formula C18H16N2O5 B2465950 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide CAS No. 853751-94-7

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide

Cat. No.: B2465950
CAS No.: 853751-94-7
M. Wt: 340.335
InChI Key: ZDXUUIKUKXQSEN-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodioxole ring and a benzoxazole ring, which are known for their biological activities and structural significance in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and benzoxazole intermediates, followed by their coupling through amide bond formation. The reaction conditions often include the use of catalysts such as palladium for cross-coupling reactions and reagents like thionyl chloride for amide bond formation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the reaction time and cost. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzodioxole and benzoxazole rings .

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may interfere with the cell cycle or induce apoptosis in cancer cells by targeting tubulin or other critical proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is unique due to its combination of benzodioxole and benzoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various research and industrial applications .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c21-17(19-10-12-5-6-15-16(9-12)24-11-23-15)7-8-20-13-3-1-2-4-14(13)25-18(20)22/h1-6,9H,7-8,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXUUIKUKXQSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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